

Spectroscopic Profile of 5-Nitropyridine-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **5-Nitropyridine-2-carbaldehyde**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitropyridine-2-carbaldehyde** (also known as 5-nitropicolinaldehyde), a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. Due to its potential applications as a versatile intermediate, a thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in research and development.

Chemical and Physical Properties

5-Nitropyridine-2-carbaldehyde is a solid at room temperature with the chemical formula $C_6H_4N_2O_3$ and a molecular weight of 152.11 g/mol .^[1] Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.

Spectroscopic Data

A complete set of experimentally-derived spectroscopic data for **5-Nitropyridine-2-carbaldehyde** is not readily available in publicly accessible literature. The following tables present the expected and theoretical data based on the compound's structure and data from closely related analogues. This information serves as a predictive guide for researchers working with this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	CDCl_3	~10.1	s	-	H-7 (Aldehyde)
~9.5	d	~2.5	H-6		
~8.6	dd	~8.5, 2.5	H-4		
~8.0	d	~8.5	H-3		
^{13}C	CDCl_3	~190	s	-	C-7 (Aldehyde)
~155	s	-	C-2		
~148	s	-	C-5		
~142	s	-	C-6		
~128	s	-	C-4		
~122	s	-	C-3		

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})
C=O (Aldehyde)	Stretch	1700 - 1720
NO ₂ (Nitro)	Asymmetric Stretch	1515 - 1560
NO ₂ (Nitro)	Symmetric Stretch	1345 - 1385
C=N, C=C (Aromatic)	Stretch	1400 - 1600
C-H (Aromatic)	Stretch	3000 - 3100
C-H (Aldehyde)	Stretch	2720 - 2820

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	Parameter	Value
Electrospray (ESI)	$[M+H]^+$	153.0295
Exact Mass		152.0222

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and spectroscopic analysis of **5-Nitropyridine-2-carbaldehyde** are not extensively reported. However, general synthetic strategies for related compounds can be adapted.

Synthesis

A plausible synthetic route involves the oxidation of 2-methyl-5-nitropyridine. This precursor can be synthesized through the nitration of 2-picoline.

Step 1: Nitration of 2-Picoline to 2-methyl-5-nitropyridine A mixture of fuming nitric acid and sulfuric acid can be used to nitrate 2-picoline. The reaction is typically carried out at elevated temperatures, and the product is isolated by neutralization and extraction.

Step 2: Oxidation of 2-methyl-5-nitropyridine to **5-Nitropyridine-2-carbaldehyde** The methyl group of 2-methyl-5-nitropyridine can be oxidized to an aldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO_2) or manganese dioxide (MnO_2). The reaction is generally performed in a solvent like dioxane or dichloromethane, followed by purification using column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Acquisition: Record 1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs should be used.

Infrared (IR) Spectroscopy:

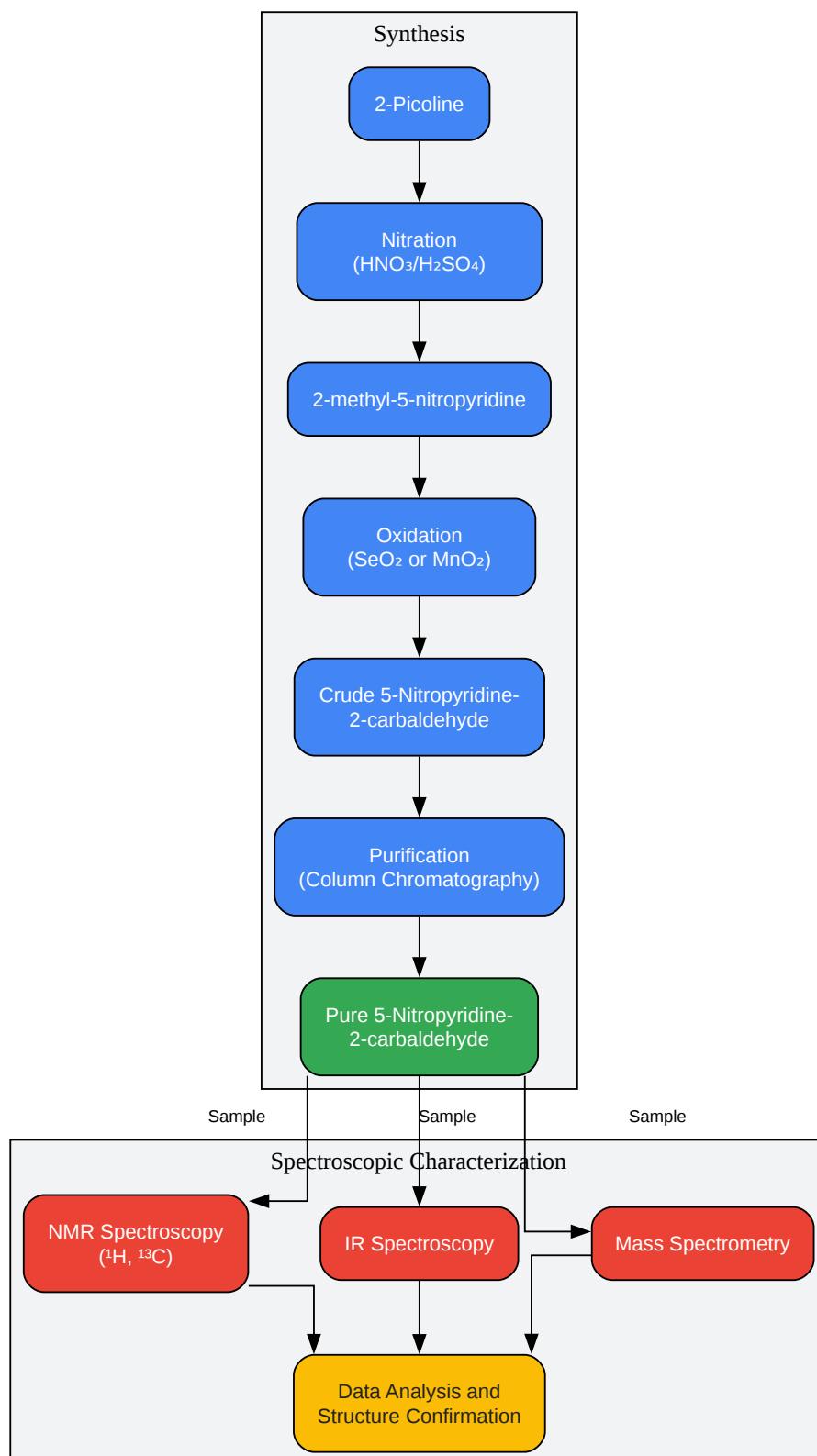
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **5-Nitropyridine-2-carbaldehyde**.

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References

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